5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Ethynylation: The ethynyl group is introduced at the 5-position of the pyrimidine ring using ethynyl magnesium bromide in the presence of a suitable catalyst.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the ethynylation reaction.
Purification: Industrial-scale chromatography or crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethynyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .
Scientific Research Applications
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Cell Proliferation Studies: It is used to label proliferating cells in various biological systems.
DNA Synthesis Tracking: The compound is incorporated into DNA, allowing researchers to track DNA synthesis and cell division.
Cancer Research: It is used to study the effects of anti-cancer drugs on cell proliferation.
Neuroscience: The compound is employed in neuroscience research to label dividing cells in the nervous system.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry with fluorescent azides, allowing visualization of proliferating cells. The molecular targets include DNA polymerases that incorporate the compound into the growing DNA strand .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2’-deoxyuridine: Another thymidine analog used for similar applications.
5-fluoro-2’-deoxyuridine: Used in cancer research for its ability to inhibit thymidylate synthase.
2’-deoxy-5-iodouridine: Employed in virology research.
Uniqueness
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its ability to be detected without the need for harsh treatments, unlike 5-bromo-2’-deoxyuridine, which requires acid or heat treatment for detection .
Properties
Molecular Formula |
C11H12N2O5 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8-,9-/m1/s1 |
InChI Key |
CDEURGJCGCHYFH-IWSPIJDZSA-N |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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